N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-9-13(16,10-4-2-6-18-10)11-5-3-7-19-11/h2-7,16H,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZOVMRHELEALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction remains the most widely employed method for constructing the aminothiophene core of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide. This multicomponent reaction involves:
- Reactants :
- Elemental sulfur
- α-Methylene carbonyl compound (e.g., 2-thiophenecarboxaldehyde)
- α-Cyano ester (e.g., ethyl cyanoacetate)
Mechanism :
The reaction proceeds via a three-step mechanism:- Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile.
- Cyclization : Sulfur incorporation to generate the thiophene ring.
- Amination : Introduction of the hydroxyethyl moiety through nucleophilic substitution.
Optimized Conditions :
Parameter Value/Range Impact on Yield Temperature 80–100°C Maximizes cyclization efficiency Solvent Ethanol or DMF Enhances solubility of intermediates Catalyst Morpholine or Piperidine Accelerates Knoevenagel step Reaction Time 6–12 hours Prevents over-oxidation
Yields typically range from 65–78% under these conditions. Side products include sulfoxides (5–12%) and bis-thiophene adducts (3–8%), necessitating rigorous purification.
Stepwise Acylation Approach
An alternative two-step protocol avoids the Gewald reaction’s limitations in stereochemical control:
Step 1: Synthesis of 2-Hydroxy-2,2-bis(thiophen-2-yl)ethylamine
- Substrate : 2-Thiophenemethanol and ammonia undergo nucleophilic displacement in the presence of BF₃·OEt₂ as a Lewis acid.
- Conditions :
- Temperature: −10°C to 0°C (prevents polymerization)
- Solvent: Tetrahydrofuran (THF)
- Yield: 82–89%
Step 2: Methoxyacetamide Formation
- Acylation : Reacting the amine intermediate with 2-methoxyacetyl chloride:
$$
\text{C}8\text{H}9\text{ONS} + \text{C}3\text{H}5\text{ClO}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}
$$- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Side Products : <5% N,O-diacylated species
This method achieves 74–81% overall yield with superior stereoselectivity compared to the Gewald route.
Industrial-Scale Production
Batch Reactor Protocols
Large-scale synthesis (≥100 kg batches) employs jacketed stainless steel reactors with the following parameters:
| Stage | Parameters |
|---|---|
| Gewald Reaction | 500 L reactor, 85°C, 8 hours, 2 bar N₂ |
| Workup | Centrifugal filtration (98% purity) |
| Crystallization | Ethanol/water (7:3 v/v), −20°C cooling |
Batch processes yield 68–72% product with throughputs of 15–20 kg/day.
Continuous Flow Synthesis
Emerging continuous flow systems enhance efficiency:
- Microreactor Design :
- Channel diameter: 1.0 mm
- Residence time: 12 minutes
- Temperature: 95°C
- Advantages :
Purification and Characterization
Chromatographic Purification
- Normal-Phase SiO₂ Chromatography :
- Eluent: Hexane/ethyl acetate (4:1 → 1:1 gradient)
- Retention factor (k): 3.2–3.8
- HPLC Analysis :
Column Mobile Phase Retention Time Purity C18 (250 mm) MeCN/H₂O (65:35) + 0.1% TFA 14.2 min ≥99.5%
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.21–7.18 (m, 2H, Thiophene H-3/H-4)
- δ 4.12 (s, 2H, CH₂OCH₃)
- δ 3.41 (s, 3H, OCH₃)
- IR (KBr) :
- 3280 cm⁻¹ (N–H stretch)
- 1650 cm⁻¹ (Amide C=O)
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Recovery
- Distillation Systems :
- Ethanol recovery: 92–95% (rotary evaporator)
- THF recovery: 88% (molecular sieves + distillation)
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions are common, especially on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using catalysts like aluminum chloride (AlCl3) are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced acetamide derivatives, and various substituted thiophene compounds .
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene-based molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxyacetamide group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key Compounds for Comparison:
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide (CAS: 125067-45-0):
- Structure : Features a single thiophen-2-yl group and N-methoxy-N-methyl substitution on the acetamide nitrogen.
- Comparison : The absence of the hydroxyethyl backbone and bis-thiophene substitution reduces steric bulk compared to the target compound. The N-methoxy group may enhance solubility in polar solvents, while the methyl group could increase metabolic stability.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Structure : Chloroacetamide core with a methoxymethyl and diethylphenyl substitution.
- Comparison : The chloro group confers electrophilicity, enabling herbicidal activity via alkylation of plant proteins. In contrast, the target compound’s hydroxy and bis-thiophene groups likely reduce reactivity but may improve binding to biological targets through hydrogen bonding and π-π interactions.
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine: Structure: Contains dual thiophen-2-yl ethyl groups but integrated into a tetrahydronaphthalene scaffold. The target compound’s flexible hydroxyethyl chain may favor different conformational interactions.
Table: Comparative Overview of Key Compounds
Biological Activity
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of two thiophene rings and a methoxyacetamide moiety, which contribute to its distinctive electronic properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Formula
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 285.39 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 1.46 |
| Melting Point | Not available |
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In a study assessing various thiophene compounds, this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, disrupting their growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against tested strains including Staphylococcus aureus and Escherichia coli.
Study 2: Cancer Cell Line Analysis
In another study focusing on anticancer properties, the compound was tested on HeLa and MCF-7 cell lines. The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide, and what critical reaction conditions must be controlled?
- Methodology : The synthesis typically involves multi-step reactions starting with thiophene derivatives and methoxyacetamide precursors. Key steps include:
- Nucleophilic substitution to introduce the hydroxyethyl and thiophene groups.
- Amide coupling under inert atmospheres (e.g., nitrogen) using coupling agents like EDCI or HOBt .
- Temperature control (e.g., 0–5°C for sensitive intermediates, reflux for condensation steps) and solvent selection (e.g., DCM or DMF) to avoid side reactions .
- Critical Parameters :
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Reaction Temp. | -40°C to 80°C | Lower temps reduce byproducts; higher temps risk decomposition . |
| Solvent Purity | ≥99.9% | Impurities can inhibit coupling efficiency . |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyethyl protons at δ 3.5–4.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to confirm molecular weight (expected: ~325–335 g/mol) and isotopic patterns .
- HPLC-PDA : Purity ≥95% with retention time consistency .
Q. What stability considerations are essential for storing and handling this compound?
- Degradation Risks :
- Hydrolysis : The hydroxyethyl group and amide bond are susceptible to moisture. Store under anhydrous conditions at -20°C .
- Photooxidation : Thiophene rings may degrade under UV light. Use amber vials and inert packaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case Study : If in vitro assays show enzyme inhibition (e.g., IC₅₀ = 10 µM) but in vivo results are inconsistent:
- Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma half-life, tissue distribution) to identify metabolic instability .
- Metabolite Profiling : Use LC-MS/MS to detect inactive metabolites (e.g., hydroxylated thiophene derivatives) .
- Experimental Design :
| Assay Type | Key Variables | Mitigation Strategy |
|---|---|---|
| In vitro | Serum protein binding | Use serum-free media or adjust for binding . |
| In vivo | Metabolic enzymes | Co-administer CYP450 inhibitors . |
Q. What computational approaches predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) :
- Model interactions between the hydroxyethyl group and electrophilic reagents (e.g., bond dissociation energies for radical reactions) .
- Molecular Dynamics (MD) :
- Simulate solvent effects on conformational stability (e.g., DMSO vs. water) to optimize reaction yields .
Q. How can researchers design derivatives to enhance selectivity for target enzymes?
- Structure-Activity Relationship (SAR) Strategies :
- Modify Thiophene Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-stacking with aromatic enzyme pockets .
- Adjust Methoxy Positioning : Ortho vs. para substitution on the acetamide affects steric hindrance and binding affinity .
- Example Derivatives :
| Derivative | Modification | Observed Effect |
|---|---|---|
| Chlorinated Thiophene | Increased IC₅₀ by 3× | Improved target engagement . |
| Ethylene Spacer | Reduced logP by 0.5 | Enhanced solubility . |
Q. What experimental evidence supports or refutes proposed reaction mechanisms (e.g., SN2 vs. radical pathways)?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁸O-labeled hydroxyethyl groups to track nucleophilic attack vs. radical recombination .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Root Causes :
- Solvent Effects : δ values vary in CDCl₃ vs. DMSO-d₆ (e.g., methoxy protons shift upfield in DMSO) .
- Impurity Artifacts : Residual solvents (e.g., EtOAc) may obscure peaks at δ 1.2–1.5 ppm .
- Resolution Protocol :
Re-run NMR with deuterated solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
